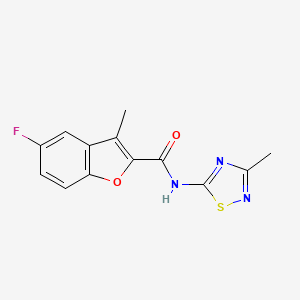![molecular formula C21H32N2O3 B14988389 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B14988389.png)
4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The piperidine ring can be synthesized through cyclization reactions, while the morpholine ring is often prepared via nucleophilic substitution reactions. The propoxybenzoyl group is introduced through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Morpholine derivatives: These compounds share the morpholine ring structure and are used in various chemical and biological applications.
Propoxybenzoyl derivatives: These compounds share the propoxybenzoyl group and are used in medicinal chemistry
Uniqueness
4-{2-[1-(4-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to its combination of the piperidine, morpholine, and propoxybenzoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in research and industry .
Properties
Molecular Formula |
C21H32N2O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H32N2O3/c1-2-15-26-20-8-6-18(7-9-20)21(24)23-11-4-3-5-19(23)10-12-22-13-16-25-17-14-22/h6-9,19H,2-5,10-17H2,1H3 |
InChI Key |
XWXRATDFTJSWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14988306.png)



![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988318.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14988325.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B14988330.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B14988336.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B14988340.png)
![1-(4-fluorophenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14988359.png)
![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14988364.png)
![2-Methylpropyl 4-methyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14988372.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14988375.png)

